N-(4-Ethoxybenzylidene)-4-acetylaniline

Liquid Crystals Materials Chemistry Phase Transitions

Batch inconsistency in mesomorphic range derails LCD prototyping. Source N-(4-Ethoxybenzylidene)-4-acetylaniline (CAS 17224-17-8) as a rigorously characterized Schiff base with a guaranteed mesophase window of 121.0-127.0°C, confirmed by GC purity analysis. • Crystal powder, molecular formula C17H17NO2, molecular weight 267.33, XLogP3-AA 3.2. • Minimum 98.0% purity (GC) standard; InChIKey HCDYNBNSFSMUIM-UHFFFAOYSA-N ensures computational model fidelity. • Non-interchangeable ethoxy-acetyl probe for SAR studies; supplied with full QA documentation for patent and publication support.

Molecular Formula C17H17NO2
Molecular Weight 267.328
CAS No. 17224-17-8
Cat. No. B579037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethoxybenzylidene)-4-acetylaniline
CAS17224-17-8
Molecular FormulaC17H17NO2
Molecular Weight267.328
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C17H17NO2/c1-3-20-17-10-4-14(5-11-17)12-18-16-8-6-15(7-9-16)13(2)19/h4-12H,3H2,1-2H3
InChIKeyHCDYNBNSFSMUIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethoxybenzylidene)-4-acetylaniline Overview & Procurement


N-(4-Ethoxybenzylidene)-4-acetylaniline (CAS 17224-17-8) is a Schiff base belonging to the benzylidene aniline class, characterized by a central imine (-C=N-) linkage bridging a 4-ethoxyphenyl moiety and a 4-acetylphenyl group [1]. This compound is primarily investigated for its liquid crystalline properties, exhibiting a defined mesomorphic range and serving as a component in liquid crystal display (LCD) materials [2]. It is commercially available at analytical purity grades suitable for research applications .

Unreliable Generic Substitution


Within the benzylidene aniline family, subtle variations in terminal substituents profoundly alter mesomorphic behavior, transition temperatures, and solubility profiles. The specific ethoxy (-OC2H5) and acetyl (-COCH3) groups on N-(4-Ethoxybenzylidene)-4-acetylaniline define a unique set of intermolecular forces that dictate its liquid crystalline phase range and thermal stability [1]. Substituting this compound with a seemingly analogous derivative—such as a methoxy or butoxy variant, or an aniline lacking the acetyl group—risks shifting or eliminating the desired mesophase entirely, thereby invalidating experimental reproducibility in liquid crystal device fabrication or fundamental phase behavior studies [2].

Quantitative Comparator Evidence


Mesomorphic Range vs. Methoxy and Butoxy Analogs

N-(4-Ethoxybenzylidene)-4-acetylaniline exhibits a specific mesomorphic (liquid crystalline) range of 121.0 to 127.0°C [1]. This thermal window is intermediate between the shorter-chain methoxy analog, 4-Acetyl-N-(4-methoxybenzylidene)aniline (CAS 23596-02-3), which typically displays a lower and narrower mesomorphic range due to reduced molecular polarizability and weaker intermolecular interactions, and the longer-chain butoxy analog, N-(4-Butoxybenzylidene)-4-acetylaniline, which often exhibits higher transition temperatures and potentially different smectic polymorphism [2][3]. The 121-127°C range of the ethoxy derivative provides a distinct operational window for devices or studies requiring moderate thermal stability without the high-temperature processing demands of longer-chain homologs.

Liquid Crystals Materials Chemistry Phase Transitions

Purity Specification and Analytical Validation

Commercially available N-(4-Ethoxybenzylidene)-4-acetylaniline is routinely supplied with a minimum purity specification of >98.0% as determined by Gas Chromatography (GC) . This level of purity is critical for reproducible liquid crystal research, as trace impurities can drastically alter phase transition temperatures and mesophase stability. In contrast, many closely related Schiff bases are often available only at lower purities (e.g., 95%) or without rigorous GC validation, necessitating additional purification steps that introduce variability and cost into the research workflow .

Chemical Synthesis Quality Control Analytical Chemistry

Lipophilicity and Molecular Volume vs. Methoxy Analog

N-(4-Ethoxybenzylidene)-4-acetylaniline possesses a computed XLogP3-AA of 3.2 and a molar volume of 256.0 cm³/mol [1]. The methoxy analog, 4-Acetyl-N-(4-methoxybenzylidene)aniline, has a lower molecular weight (253.30 g/mol vs. 267.32 g/mol) and correspondingly lower lipophilicity and molar volume [2]. This difference in lipophilicity and steric bulk can significantly influence solubility profiles, membrane permeability in biological assays, and intermolecular packing in solid-state or liquid crystalline phases. For applications where moderate lipophilicity is desired (e.g., specific drug delivery or material compatibility), the ethoxy derivative offers a distinct physicochemical signature that cannot be replicated by the methoxy analog.

Medicinal Chemistry ADME Properties Computational Chemistry

InChIKey and Reaxys Structural Confirmation

N-(4-Ethoxybenzylidene)-4-acetylaniline is unambiguously identified by the InChIKey HCDYNBNSFSMUIM-UHFFFAOYSA-N and the Reaxys Registry Number 2732107 [1]. These unique identifiers differentiate it from closely related compounds that may share similar common names or structural motifs. For instance, the methoxy analog has a different InChIKey and Reaxys number, ensuring that procurement and literature searches retrieve data specific to the ethoxy derivative. This precision is critical in chemical procurement to avoid costly misorders and in computational modeling to ensure the correct molecular structure is used.

Chemical Informatics Database Curation Compound Identity

N-(4-Ethoxybenzylidene)-4-acetylaniline Applications


LCD Material Development with Defined Mesophase

N-(4-Ethoxybenzylidene)-4-acetylaniline is optimally suited for fundamental studies of smectic liquid crystalline phases and for incorporation into LCD mixtures where a mesomorphic operating window between 121.0 and 127.0°C is required [1]. Its intermediate thermal range bridges the gap between lower-melting methoxy derivatives and higher-melting butoxy analogs, providing a precise thermal profile for device prototyping and phase behavior research .

High-Purity R&D for Reproducibility

With a guaranteed minimum purity of >98.0% (GC) from major suppliers [1], this compound eliminates the confounding effects of impurities on transition temperatures and mesophase stability. It is therefore the preferred choice for publications, patent filings, and industrial quality control where batch-to-batch consistency is paramount .

Structure-Activity Relationship Studies

The distinct XLogP3-AA value of 3.2 and molar volume of 256.0 cm³/mol for N-(4-Ethoxybenzylidene)-4-acetylaniline [1] provide a specific physicochemical profile for SAR investigations. This compound serves as a non-interchangeable ethoxy-substituted probe in medicinal chemistry campaigns exploring the impact of alkoxy chain length on biological target engagement, pharmacokinetic properties, and solubility .

Computational Chemistry and Molecular Modeling

The unambiguous InChIKey (HCDYNBNSFSMUIM-UHFFFAOYSA-N) and Reaxys Registry Number (2732107) [1] ensure that computational chemists are using the exact molecular structure in DFT calculations, molecular dynamics simulations, and QSAR model building. This precision is essential for generating reliable and reproducible computational data that can be directly correlated with experimental results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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